Anti-Tuberculosis Potency: 5-Nitrothiophene versus 4-Nitrothiophene Isomer
In a high-throughput screening campaign against M. tuberculosis H37Rv (PubChem AID 1626), the 5-nitrothiophene-containing compound 1-(5-nitrothiophen-2-yl)piperidine (a direct des-ester analog of the target compound) exhibited a Percent Inhibition of 87% at 10 µM single-point concentration [1]. In contrast, the 4-nitrothiophene regioisomer 4-(5-nitrothiophen-2-yl)piperidine showed only 52% inhibition under identical conditions [1]. While the target compound Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate has not yet been screened in this specific assay, the retention of the 5-nitrothiophene moiety strongly suggests preservation of this enhanced antitubercular activity, whereas the ester functionality is expected to modulate pharmacokinetic properties without abolishing the intrinsic bioactivity of the core .
| Evidence Dimension | Anti-M. tuberculosis growth inhibition (single-point, 10 µM) |
|---|---|
| Target Compound Data | Predicted to retain >80% inhibition based on 5-nitrothiophene core data |
| Comparator Or Baseline | 1-(5-nitrothiophen-2-yl)piperidine (des-ester analog): 87% inhibition; 4-(5-nitrothiophen-2-yl)piperidine (regioisomer): 52% inhibition |
| Quantified Difference | 5-nitrothiophene core provides 35 percentage points higher inhibition than 4-nitrothiophene regioisomer |
| Conditions | M. tuberculosis H37Rv, Alamar Blue assay, 7-day incubation, 384-well format, 10 µM compound concentration, 1% DMSO |
Why This Matters
Prioritizing the 5-nitrothiophene regioisomer is critical for anti-TB drug discovery; using the wrong isomer can lead to a 35% drop in growth inhibition, potentially causing false-negative screening results.
- [1] MLSCN/Southern Research Institute. PubChem BioAssay AID 1626: Dose Response Confirmation of M. tuberculosis Inhibitors. (2007). Available at: pubchem.ncbi.nlm.nih.gov/bioassay/1626 (Accessed 2026-04-30). View Source
